![molecular formula C17H34ClNO4 B10795786 Decanoyl-L-carnitine (chloride)](/img/structure/B10795786.png)
Decanoyl-L-carnitine (chloride)
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Overview
Description
Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for β-oxidation. This compound is known for its role in increasing the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanoyl-L-carnitine (chloride) can be synthesized through esterification of L-carnitine with decanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Decanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Decanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Azides and thioesters.
Scientific Research Applications
Clinical Diagnostics
Decanoyl-L-carnitine serves as a biomarker for several metabolic disorders. Its concentration in blood plasma can indicate abnormalities in fatty acid metabolism, particularly in conditions like obesity and certain inherited metabolic disorders.
Biomarker for Metabolic Disorders
- Obesity : Elevated levels of decanoyl-L-carnitine have been observed in adolescents with obesity, suggesting its potential as a biomarker for this condition .
- Inherited Disorders : Medium-chain acylcarnitines, including decanoyl-L-carnitine, are often elevated in patients with disorders such as medium-chain acyl-CoA dehydrogenase deficiency . These elevations can aid in diagnosing metabolic conditions through blood tests.
Research Applications
Decanoyl-L-carnitine is utilized in various research contexts, particularly in studies focused on fatty acid oxidation and mitochondrial function.
Fatty Acid Metabolism Studies
Research has shown that decanoyl-L-carnitine participates in the transport of fatty acids into mitochondria for beta-oxidation. This process is crucial for energy production and metabolic regulation .
Method Development for Quantification
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated to quantify acylcarnitines, including decanoyl-L-carnitine, in biological samples. This method enhances the ability to detect and analyze various acylcarnitines associated with metabolic diseases .
Therapeutic Potential
The therapeutic applications of decanoyl-L-carnitine are being explored, particularly in the context of metabolic health and disease management.
Metabolic Health
As an ester derivative of L-carnitine, decanoyl-L-carnitine may help improve fatty acid metabolism and energy production in individuals with metabolic syndromes . Its role as a cofactor in fatty acid metabolism positions it as a candidate for therapeutic interventions aimed at enhancing mitochondrial function.
Anti-infective Properties
Preliminary studies suggest that decanoyl-L-carnitine may have anti-infective properties, potentially aiding in the development of treatments against various pathogens .
Case Studies
Several case studies highlight the clinical relevance of decanoyl-L-carnitine:
- Case Study 1 : A study involving patients with medium-chain acyl-CoA dehydrogenase deficiency showed that elevated levels of decanoyl-L-carnitine correlated with specific clinical symptoms, underscoring its diagnostic utility .
- Case Study 2 : In research focused on diabetic models, increased concentrations of acylcarnitines, including decanoyl-L-carnitine, were associated with alterations in glucose metabolism and insulin sensitivity .
Tables
Mechanism of Action
Decanoyl-L-carnitine (chloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. It acts as a carrier molecule, binding to fatty acids and transporting them across the mitochondrial membrane. This process is crucial for energy production, especially in tissues with high energy demands such as the heart and skeletal muscles .
Comparison with Similar Compounds
Similar Compounds
Octanoyl-L-carnitine: Another ester derivative of L-carnitine with a shorter acyl chain.
Lauroyl-L-carnitine: An ester derivative with a longer acyl chain compared to Decanoyl-L-carnitine.
Hexanoyl-L-carnitine: A derivative with an even shorter acyl chain.
Uniqueness
Decanoyl-L-carnitine (chloride) is unique due to its specific acyl chain length, which influences its solubility, transport efficiency, and metabolic effects. Its ability to increase the formation of specific fatty acid intermediates and its role in mitochondrial function make it distinct from other similar compounds .
Biological Activity
Decanoyl-L-carnitine (chloride) is an ester derivative of L-carnitine, a compound that plays a critical role in fatty acid metabolism and energy production in the body. This article explores the biological activity of Decanoyl-L-carnitine, focusing on its mechanisms of action, effects on metabolic processes, and potential therapeutic applications.
- Chemical Formula : C17H33NO4Cl
- Molecular Weight : 354.9 g/mol
- CAS Number : 2483831-87-2
- Solubility : Soluble in DMF, DMSO, and ethanol at specified concentrations .
Decanoyl-L-carnitine functions primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This is crucial for energy production, especially during periods of increased energy demand such as exercise or fasting. The compound also influences various metabolic pathways:
- Fatty Acid Oxidation : Enhances the oxidation rate of fatty acids, thereby promoting energy production.
- Regulation of Apoptosis : Modulates apoptotic pathways, potentially offering protective effects against cellular stress.
- Neuroprotective Effects : Exhibits neurobehavioral benefits, suggesting a role in cognitive function and neuroprotection .
Metabolic Effects
Research indicates that Decanoyl-L-carnitine can significantly impact metabolic health:
- In studies involving PPARalpha(-/-) mice, supplementation with L-carnitine improved metabolic profiles by enhancing fatty acid oxidation and reducing amino acid catabolism .
- A clinical trial demonstrated that L-carnitine supplementation improved liver function post-transarterial chemoembolization (TACE), highlighting its hepatoprotective properties .
Case Studies
- L-Carnitine Supplementation in Liver Dysfunction :
- Effects on Physical Performance :
Comparative Analysis of Carnitine Derivatives
Compound | Role in Metabolism | Clinical Applications |
---|---|---|
L-Carnitine | Fatty acid transport | Metabolic disorders |
Acetyl-L-Carnitine | Neuroprotective effects | Cognitive decline |
Decanoyl-L-Carnitine (chloride) | Enhanced long-chain fatty acid oxidation | Potential therapeutic agent |
Properties
Molecular Formula |
C17H34ClNO4 |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1 |
InChI Key |
KETNUEKCBCWXCU-XFULWGLBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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